(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Beschreibung
(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by its distinct structural features. The compound contains a quinoxaline core fused with a pyrrole ring, substituted with a (3-hydroxybenzylidene)amino group at position 1 (E-configuration), an amino group at position 2, and a 2-methoxyethyl carboxamide at position 3 . Its molecular formula is C₂₁H₂₀N₆O₃, with a molecular weight of 404.430 g/mol and a monoisotopic mass of 404.159688 Da .
Eigenschaften
IUPAC Name |
2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-30-10-9-23-21(29)17-18-20(26-16-8-3-2-7-15(16)25-18)27(19(17)22)24-12-13-5-4-6-14(28)11-13/h2-8,11-12,28H,9-10,22H2,1H3,(H,23,29)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDLDYDHPFULR-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves a multi-step process including condensation reactions between appropriate amines and aldehydes. The characterization is performed using various spectroscopic techniques including NMR and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, structural analogs have shown effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | Antibacterial | 32 | |
| Quinoxaline Derivative B | Antiviral | 50 |
Antiviral Activity
Quinoxaline derivatives have also been evaluated for their antiviral potential. Studies have shown that certain compounds within this class can inhibit viral replication in cell cultures, particularly against HIV. The effectiveness is often quantified using the half-maximal effective concentration (EC50).
| Compound | Virus Type | EC50 (nM) | CC50 (nM) | SI |
|---|---|---|---|---|
| Compound 1 | HIV | 3.1 | 98,576 | 31,798 |
| Compound 2 | HIV | 6.7 | 96,171 | 14,353 |
SI : Selectivity Index = CC50/EC50
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various models. It has demonstrated cytotoxic effects against cancer cell lines, likely through mechanisms involving apoptosis induction and inhibition of cell proliferation. The compound's ability to inhibit key enzymes involved in cancer metabolism is a focal point of ongoing research.
The biological activity of (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit ribonucleotide reductase and other key enzymes involved in nucleic acid synthesis.
- Receptor Modulation : Potential interactions with cellular receptors can lead to altered signaling pathways that affect cell growth and survival.
Case Studies
Several case studies highlight the compound's efficacy in preclinical models:
- Study on Antibacterial Properties : A study demonstrated that the compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria.
- Antiviral Efficacy : In vitro assays showed that the compound could reduce viral load significantly in infected cell lines, indicating its potential as an antiviral agent.
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that the compound induced apoptosis at low concentrations while maintaining a favorable selectivity index compared to standard chemotherapeutics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with five analogs (Table 1), focusing on structural variations and their inferred physicochemical and biochemical implications.
Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives
Electronic and Steric Effects
- Hydroxy vs. Methoxy/Ethoxy Substitutions: The target compound’s 3-hydroxy group likely enhances hydrogen-bonding interactions with biological targets compared to the methoxy group in Analog 1 .
- Heterocyclic Variations : Analog 3’s thienylmethylene group introduces sulfur, which may alter π-π stacking interactions and metabolic stability compared to the hydroxybenzylidene group .
Solubility and Pharmacokinetics
- The 2-methoxyethyl chain in the target compound and Analog 1 may confer better solubility in polar solvents than Analog 2’s cyclohexenyl group or Analog 3’s phenylethyl chain .
- Analog 4’s 3-ethoxypropyl chain and Analog 5’s lack of a solubilizing group suggest lower solubility than the target compound .
Steric Considerations
- Analog 4’s 2-methoxybenzyl substituent may cause steric clashes in tight binding pockets compared to the target compound’s imine-linked benzylidene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
